
α-Methyl-γ-hydroxy-1,N2-propano-2'-deoxyguanosine(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-Methyl-γ-hydroxy-1,N2-propano-2’-deoxyguanosine (Mixture of Diastereomers): is a genotoxic cyclic adduct formed from the reaction of 2’-deoxyguanosine with crotonaldehyde. This compound is significant in the study of DNA damage and repair mechanisms, particularly in the context of exposure to environmental pollutants and carcinogens such as acetaldehyde, a metabolite of ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl-γ-hydroxy-1,N2-propano-2’-deoxyguanosine typically involves the reaction of 2’-deoxyguanosine with crotonaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, often with the presence of a catalyst or under acidic conditions to facilitate the formation of the cyclic adduct. The mixture of diastereomers is then separated and purified using chromatographic techniques.
Industrial Production Methods: While industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring the purity of the product through advanced purification techniques, and implementing stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: α-Methyl-γ-hydroxy-1,N2-propano-2’-deoxyguanosine can undergo oxidation reactions, particularly in the presence of reactive oxygen species, leading to further DNA damage.
Reduction: The compound can also participate in reduction reactions, although these are less common compared to oxidation.
Substitution: Nucleophilic substitution reactions can occur, especially at the guanine base, altering the structure and function of the DNA.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products: The major products of these reactions typically include various oxidized or reduced forms of the original compound, which can further interact with other cellular components, leading to complex mixtures of DNA adducts.
Scientific Research Applications
Chemistry: In chemistry, α-Methyl-γ-hydroxy-1,N2-propano-2’-deoxyguanosine is used as a model compound to study the mechanisms of DNA adduct formation and repair. It helps in understanding the chemical pathways leading to DNA damage and the subsequent biological responses.
Biology: Biologically, this compound is significant in studying the effects of environmental carcinogens on DNA. It serves as a biomarker for exposure to harmful substances like acetaldehyde and crotonaldehyde, providing insights into the genotoxic effects of these compounds.
Medicine: In medicine, research involving α-Methyl-γ-hydroxy-1,N2-propano-2’-deoxyguanosine focuses on its role in carcinogenesis. Understanding how this compound forms and interacts with DNA can lead to better prevention and treatment strategies for cancers associated with environmental and lifestyle factors.
Industry: Industrially, the compound is used in the development of assays and diagnostic tools for detecting DNA damage. It is also employed in the testing of new drugs and chemicals for genotoxicity.
Mechanism of Action
The mechanism by which α-Methyl-γ-hydroxy-1,N2-propano-2’-deoxyguanosine exerts its effects involves the formation of DNA adducts that disrupt the normal structure and function of the DNA. These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations. The molecular targets include the DNA itself, as well as various enzymes involved in DNA repair pathways. The compound can induce a cellular response that includes the activation of repair mechanisms, cell cycle arrest, and apoptosis.
Comparison with Similar Compounds
8-Hydroxy-2’-deoxyguanosine: Another DNA adduct formed by oxidative stress, commonly used as a biomarker for oxidative DNA damage.
1,N2-Etheno-2’-deoxyguanosine: Formed by the reaction of DNA with lipid peroxidation products, similar in its genotoxic effects.
N2,3-Ethenoguanine: Another cyclic adduct formed by the reaction of DNA with vinyl chloride, a known carcinogen.
Uniqueness: α-Methyl-γ-hydroxy-1,N2-propano-2’-deoxyguanosine is unique in its formation from crotonaldehyde, a specific aldehyde derived from lipid peroxidation and environmental pollutants. Its study provides specific insights into the effects of crotonaldehyde on DNA and its role in carcinogenesis, distinguishing it from other similar compounds that may form under different conditions or from different precursors.
This detailed overview should provide a comprehensive understanding of α-Methyl-γ-hydroxy-1,N2-propano-2’-deoxyguanosine, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
132014-87-0 |
|---|---|
Molecular Formula |
C14H19N5O5 |
Molecular Weight |
337.33 g/mol |
IUPAC Name |
8-hydroxy-3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C14H19N5O5/c1-6-2-9(22)19-13(23)11-12(17-14(19)16-6)18(5-15-11)10-3-7(21)8(4-20)24-10/h5-10,20-22H,2-4H2,1H3,(H,16,17)/t6?,7?,8-,9?,10-/m1/s1 |
InChI Key |
DKBDYPZFCQIHPX-DRAUJQIPSA-N |
Isomeric SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4CC([C@H](O4)CO)O)O |
Canonical SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O |
Synonyms |
3-(2-Deoxy-β-D-erythro-pentofuranosyl)-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one; α-Me-γ-OH-PdG; Cr-PdG; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


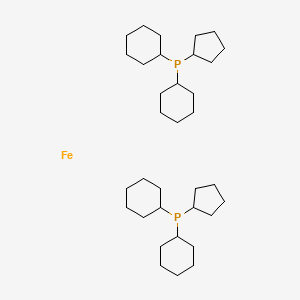
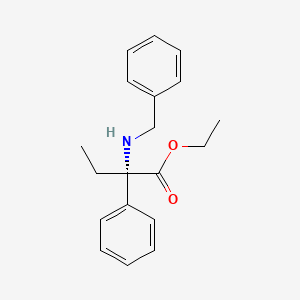
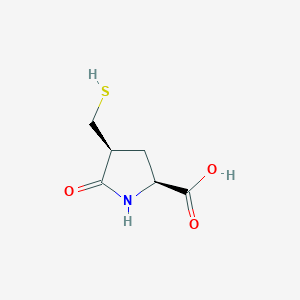
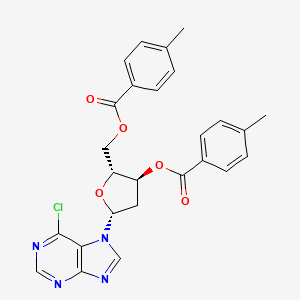
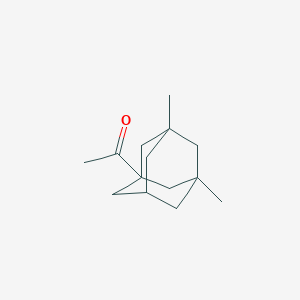
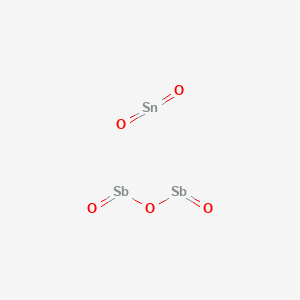
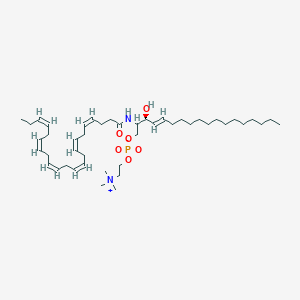
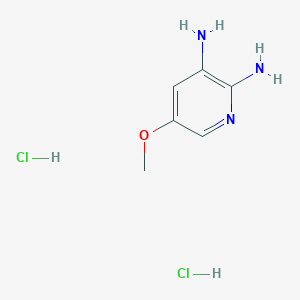
![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)

